1H-Pyrazole-3,4-diamine

Synthetic methodology Heterocyclic chemistry Process development

Procure 1H-Pyrazole-3,4-diamine (CAS 16461-98-6) with high purity (≥98%) for your kinase inhibitor or β-sheet stabilization programs. This isomer provides a distinct DAD hydrogen-bonding pattern and synthetic accessibility via nitration-reduction, unavailable with 3,5- or 4,5-diaminopyrazoles. Secure this essential building block for CDK2-targeted oncology research, keratin fiber dyeing, or heterocycle synthesis.

Molecular Formula C3H8Cl2N4
Molecular Weight 171.03 g/mol
CAS No. 16461-98-6
Cat. No. B098756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3,4-diamine
CAS16461-98-6
Molecular FormulaC3H8Cl2N4
Molecular Weight171.03 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N)N.Cl.Cl
InChIInChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7)
InChIKeyLHGQFZQWSOXLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3,4-diamine (CAS 16461-98-6) Procurement Guide: Heterocyclic Building Block Specifications and Differential Positioning


1H-Pyrazole-3,4-diamine (CAS 16461-98-6) is a heterocyclic diamine with the molecular formula C3H6N4 and molecular weight 98.11 g/mol [1]. The compound features a five-membered pyrazole core with two amino substituents at the 3- and 4-positions, producing a distinctive vicinal diamine arrangement . Its computed physicochemical properties include an XLogP3 of -0.8, topological polar surface area of 80.7 Ų, three hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound serves as a versatile building block for synthesizing pyrazole-fused heterocycles and as a precursor for kinase inhibitor scaffolds in medicinal chemistry programs [2].

Why 1H-Pyrazole-3,4-diamine Cannot Be Interchanged with 3,5-Diaminopyrazole or 4,5-Diaminopyrazole Isomers


Diaminopyrazole isomers are not functionally interchangeable due to fundamental differences in synthetic accessibility, regiochemical reactivity, and biological target engagement. The 3,4-diamino arrangement is accessed exclusively via nitration of 3-aminopyrazole followed by reduction, whereas 3,5-diaminopyrazoles are prepared from malononitrile or arylhydrazononitrile cyclization with hydrazine [1]. This divergent synthetic entry precludes direct substitution in established reaction protocols. Furthermore, the vicinal 3,4-diamine configuration enables a distinct DAD (donor-acceptor-donor) hydrogen-bonding pattern that differs from the spatial presentation of amino groups in the 3,5- and 4,5-isomers, directly affecting molecular recognition and scaffold performance in medicinal chemistry applications . Substituting one isomer for another without experimental validation introduces uncontrolled variability in both synthetic yields and biological outcomes.

1H-Pyrazole-3,4-diamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Synthetic Route Differentiation: 3,4-Diaminopyrazole versus 3,5-Diaminopyrazole Precursor Requirements

The synthetic route to 1H-pyrazole-3,4-diamine (3,4-diaminopyrazole) differs fundamentally from that of 3,5-diaminopyrazole. 3,4-Diaminopyrazoles are prepared via nitration of 3-aminopyrazole with subsequent reduction of the nitro intermediate, whereas 3,5-diaminopyrazole and its derivatives are prepared through the reaction of malononitrile or arylhydrazononitrile with hydrazine derivatives [1]. This distinction has direct procurement implications: laboratories optimized for nitration-reduction sequences cannot simply substitute the alternative isomer without process revalidation.

Synthetic methodology Heterocyclic chemistry Process development

CDK2 Inhibition Potency: Pyrazole-3,4-diamine Derived Scaffold IC50 Values versus Reference Compounds

Pyrazole-based analogs derived from the 3,4-diaminopyrazole scaffold have demonstrated potent CDK2/cyclin A2 enzyme inhibition. In a 2024 study, synthesized pyrazole derivatives were screened in vitro at 50 μM for CDK2 inhibition, followed by IC50 profiling of the most promising candidates. The most potent compounds exhibited IC50 values of 3.82 μM, 2.0 μM, 1.47 μM, and 0.96 μM against CDK2, with the lead compound showing a full-panel GI50 value of 3.81 μM across NCI 60 cancer cell lines (subpanel range 2.36–9.17 μM) [1]. In contrast, 3,5-diaminopyrazole derivatives have been optimized primarily for CDK9 inhibition, with reported IC50 values of 0.16 μM and 0.28 μM for specific arylazo-3,5-diaminopyrazoles [2].

Kinase inhibition CDK2 Anticancer drug discovery

Hydrogen-Bonding Pharmacophore: DAD Pattern Specific to 3-Aminopyrazole and 3,4-Diaminopyrazole Scaffolds

Acylated 3-aminopyrazoles, and by extension the 3,4-diaminopyrazole core, present a distinct DAD (donor-acceptor-donor) hydrogen-bonding pattern that is geometrically optimized for β-sheet recognition . This pattern arises specifically from the adjacency of the amino group at position 3 to the pyrazole ring nitrogens. X-ray crystallographic and NMR studies confirm that ligands containing this motif adopt a flat conformation with high pre-orientation, enabling optimal interaction with peptides in extended β-sheet conformations . The 3,5-diaminopyrazole isomer cannot replicate this exact spatial presentation of hydrogen-bonding functionality due to the meta-like rather than ortho-like relationship of the amino groups relative to the ring nitrogens.

Molecular recognition β-sheet stabilization Peptidomimetics

Oxidative Hair Dye Formulation: 4,5-Diaminopyrazole (Tautomer of 3,4-Diaminopyrazole) Developer Performance with Improved Fastness

The 4,5-diaminopyrazole structural element (a tautomeric form of 1H-pyrazole-3,4-diamine) is explicitly claimed as an oxidative dye precursor for keratin fibers, particularly for achieving red shades with improved fastness and homogeneity [1]. The patent (WO/2020/126225) specifies compositions containing 0.01 to 4.0 percent by weight of 4,5-diaminopyrazole derivatives as developer substances, combined with glucoheptonic acid or salts thereof and an oxidant [1]. A specific exemplified derivative is 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole sulfate [1]. In contrast, 3,5-diaminopyrazole derivatives are not similarly prioritized in contemporary hair dye patent literature, with 4,5-diaminopyrazoles dominating recent industrial oxidative dye applications [2].

Cosmetic chemistry Oxidative hair dye Developer-coupler systems

C,N-Binucleophilic Reactivity: 3,4-Diaminopyrazole Core as a Versatile Multicomponent Reaction Building Block

Aminopyrazoles bearing the 3,4-diamine configuration function as C,N-binucleophiles in multicomponent reactions for constructing pyrazole-fused heterocycles [1]. The presence of multiple reactive sites—including the nucleophilic amino groups at positions 3 and 4 as well as the ring carbons—enables participation in diverse transformations that are extensively exploited in medicinal chemistry for generating compound libraries [1]. This binucleophilic character is a general property of aminopyrazoles but is particularly pronounced in the 3,4-isomer due to the vicinal arrangement of amino groups, which facilitates adjacent-site reactivity in nucleophilic substitution and condensation reactions .

Multicomponent reactions Pyrazole-fused heterocycles Diversity-oriented synthesis

1H-Pyrazole-3,4-diamine Recommended Application Scenarios Based on Quantitative Differentiation Evidence


CDK2-Targeted Anticancer Drug Discovery Programs Requiring Sub-Micromolar Kinase Inhibitor Scaffolds

The 3,4-diaminopyrazole core serves as a privileged scaffold for generating CDK2 inhibitors with IC50 values ranging from 0.96 to 3.82 μM in enzymatic assays and GI50 values of 3.81 μM across NCI 60 cancer cell line panels [1]. This scaffold-derived series has demonstrated apoptotic-inducing activity and favorable ADME/TOPKAT profiles, positioning it for further optimization in CDK2-targeted oncology programs. Procurement should prioritize this isomer for CDK2-focused projects, as 3,5-diaminopyrazole derivatives have been optimized primarily for CDK9 inhibition (IC50 0.16–0.28 μM) and do not share the same target engagement profile [2].

β-Sheet Peptidomimetic Ligand Design for Amyloid Disease Research

Acylated 3-aminopyrazole oligomers bearing the DAD hydrogen-bonding pattern derived from the 3-aminopyrazole/3,4-diaminopyrazole core have demonstrated β-sheet stabilization capacity validated by NMR and X-ray crystallography [1]. Dimeric aminopyrazole ligands adopting this DAD pattern show aggregation inhibition against Prion protein and Alzheimer's Aβ(1-40) peptide at low concentrations [1]. This application scenario is uniquely enabled by the ortho-like vicinal diamine arrangement specific to the 3,4-isomer; 3,5-diaminopyrazole cannot present the same DAD pharmacophore geometry.

Oxidative Hair Dye Formulation Requiring Red Shades with Enhanced Fastness and Homogeneity

4,5-Diaminopyrazole derivatives (tautomeric form of 1H-pyrazole-3,4-diamine) are patented as oxidative dye precursors achieving red shades with improved fastness and homogeneity in keratin fiber dyeing [1]. Formulations contain 0.01–4.0 wt% of the diaminopyrazole developer combined with glucoheptonic acid and an oxidant, with 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole sulfate as a specifically exemplified derivative [1]. This industrial application leverages patent-protected performance advantages not claimed for 3,5-diaminopyrazole isomers in comparable contemporary patent literature [2].

Diversity-Oriented Synthesis of Pyrazole-Fused Heterocyclic Libraries via Multicomponent Reactions

The 3,4-diaminopyrazole core functions as a C,N-binucleophilic building block in multicomponent reactions for constructing pyrazole-fused heterocycles [1]. The vicinal arrangement of amino groups at positions 3 and 4 enables nucleophilic substitution and condensation reactivity that supports modular library synthesis [2]. This scenario applies to medicinal chemistry programs requiring rapid generation of structurally diverse heterocyclic scaffolds, where the established synthetic accessibility of the 3,4-isomer via nitration-reduction (distinct from the malononitrile-hydrazine route to 3,5-isomers ) may also influence supply chain and cost considerations.

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